Fluorine azide

Description

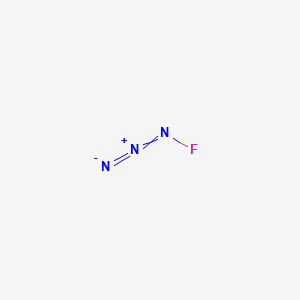

Structure

2D Structure

3D Structure

Properties

CAS No. |

14986-60-8 |

|---|---|

Molecular Formula |

FN3 |

Molecular Weight |

61.019 g/mol |

InChI |

InChI=1S/FN3/c1-3-4-2 |

InChI Key |

AJXWEJAGUZJGRI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NF |

Canonical SMILES |

[N-]=[N+]=NF |

Synonyms |

fluorine azide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Fluorine Azide: Chemical Formula and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine azide (FN₃) is a highly unstable, explosive yellow-green gas, first synthesized by John F. Haller in 1942.[1] Its unique chemical properties and energetic nature make it a subject of significant interest in theoretical and experimental chemistry. This guide provides a comprehensive overview of the chemical formula, molecular structure, and key physicochemical properties of this compound. It details the experimental protocols for its synthesis and characterization through various spectroscopic and computational methods, presenting quantitative data in a structured format for clarity and comparative analysis.

Chemical Formula and General Properties

This compound is an inorganic compound with the chemical formula FN₃ .[1][2] It is composed of one fluorine atom covalently bonded to a chain of three nitrogen atoms. Due to the presence of the azide group, a pseudohalogen, it is classified as an interhalogen compound, with properties analogous to chlorine azide (ClN₃), bromine azide (BrN₃), and iodine azide (IN₃).[1]

The bond between the fluorine and nitrogen atoms is notably weak, rendering the molecule highly unstable and prone to explosive decomposition.[1] Consequently, experimental studies involving this compound necessitate extreme caution and the handling of only minute quantities.

A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | FN₃ |

| Molar Mass | 61.019 g/mol [2] |

| Appearance | Yellow-green gas[1] |

| Melting Point | -139 °C (134 K)[1] |

| Boiling Point | -30 °C (243 K)[1] |

| Density | 1.3 g/cm³[1] |

| Shock Sensitivity | Extreme[1] |

| Friction Sensitivity | Extreme[1] |

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through a combination of microwave spectroscopy, gas-phase electron diffraction, and ab initio computational methods. The molecule is planar, with the three nitrogen atoms arranged in a nearly linear fashion and the fluorine atom bonded to one of the terminal nitrogen atoms at an angle.

Bond Lengths and Angles

Detailed structural parameters for this compound, as determined by microwave spectroscopy and supported by ab initio calculations, are summarized in Table 2.

Table 2: Molecular Geometry of this compound

| Parameter | Microwave Spectroscopy Data | Ab initio Calculation Results |

| F-N₁ Bond Length | 1.444 Å | 1.446 Å |

| N₁-N₂ Bond Length | 1.253 Å | 1.245 Å |

| N₂-N₃ Bond Length | 1.132 Å | 1.133 Å |

| F-N₁-N₂ Bond Angle | 102.2° | 102.3° |

| N₁-N₂-N₃ Bond Angle | 171.5° | 172.5° |

Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.

The F-N bond is significantly longer and weaker than a typical N-F single bond, contributing to the molecule's instability. The azide group is asymmetric, with the N₁-N₂ bond being shorter than a typical N-N single bond but longer than a N=N double bond, and the N₂-N₃ bond approaching the length of a N≡N triple bond. This suggests a resonance hybrid structure.

Dipole Moment

The dipole moment of this compound has been determined from the Stark effect in its microwave spectrum.

Table 3: Dipole Moment of this compound

| Component | Value (Debye) |

| μₐ | 1.30 |

| μb | 0.85 |

| μtotal | 1.55 |

Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is hazardous and should only be attempted by experienced researchers in a controlled environment with appropriate safety measures. The primary method involves the reaction of sodium azide with fluorine gas.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Apparatus: A flow reactor system is typically used, consisting of a tube packed with sodium azide. The system is designed to handle highly reactive and explosive gases. All materials should be compatible with fluorine.

-

Reactants: Solid sodium azide (NaN₃) is placed in the reactor. A dilute stream of fluorine gas (typically 5-10% in an inert gas like nitrogen or helium) is passed over the sodium azide bed.

-

Reaction Conditions: The reaction is highly exothermic and proceeds at room temperature. The flow rate of the fluorine gas must be carefully controlled to prevent a rapid, uncontrolled reaction and subsequent explosion.

-

Product Isolation: The gaseous product stream, containing this compound, unreacted fluorine, and nitrogen, is passed through a cold trap maintained at -196 °C (liquid nitrogen temperature). This compound condenses in the trap as a yellow solid.

-

Caution: Solid and liquid this compound are extremely sensitive to shock and friction and can detonate violently. Only very small quantities should be synthesized and handled at any given time.

Spectroscopic Characterization

Workflow: Spectroscopic Analysis of this compound

Caption: Workflow for the characterization of this compound.

3.2.1. Microwave Spectroscopy

-

Objective: To determine the precise rotational constants, dipole moment, and molecular geometry of this compound in the gas phase.

-

Methodology: A conventional Stark-modulated microwave spectrometer is used. The gaseous FN₃ sample is flowed through a cooled waveguide absorption cell at low pressure (around 1-2 Pa). The spectrum is recorded over a range of frequencies (e.g., 18-26.5 GHz). The observed transition frequencies are then fitted to a rotational Hamiltonian to extract the rotational constants and other spectroscopic parameters.

3.2.2. Infrared Spectroscopy (Matrix Isolation)

-

Objective: To identify the fundamental vibrational frequencies of this compound.

-

Methodology: this compound is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (e.g., a CsI window at 12 K). This traps individual FN₃ molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of sharp vibrational bands. The infrared spectrum of the matrix is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Table 4: Fundamental Vibrational Frequencies of this compound (in Argon Matrix)

| Mode | Description | Frequency (cm⁻¹) |

| ν₁ | N₂-N₃ Stretch | 2050.5 |

| ν₂ | N₁-N₂ Stretch | 1238.9 |

| ν₃ | F-N₁ Stretch | 719.1 |

| ν₄ | F-N₁-N₂ Bend | 536.8 |

| ν₅ | N₁-N₂-N₃ Bend (in-plane) | 486.2 |

| ν₆ | Torsion (out-of-plane) | 362.5 |

Data sourced from Christen, D., et al. (1988). Structure of triazadienyl fluoride, FN₃, by microwave, infrared, and ab initio methods. Journal of the American Chemical Society, 110(2), 707-711.

3.2.3. Gas-Phase Electron Diffraction (GED)

-

Objective: To directly measure the internuclear distances and bond angles of gaseous this compound.

-

Methodology: A high-energy beam of electrons is passed through a jet of gaseous FN₃. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is recorded on a detector. The radial distribution of the scattered electrons is related to the internuclear distances within the molecule. Analysis of this pattern provides information about the molecular geometry and amplitudes of vibration.

3.2.4. Computational Chemistry (Ab initio Methods)

-

Objective: To theoretically model the molecular structure, vibrational frequencies, and other properties of this compound to complement and aid in the interpretation of experimental data.

-

Methodology: Quantum chemical calculations are performed using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or coupled-cluster theory (e.g., CCSD(T)) with an appropriate basis set (e.g., cc-pVTZ). These calculations solve the electronic Schrödinger equation to find the minimum energy geometry of the molecule and can also be used to compute vibrational frequencies, dipole moments, and other electronic properties.

Chemical Reactivity and Hazards

This compound is a powerful oxidizing and fluorinating agent. It is highly endothermic and decomposes exothermically, often explosively.

-

Thermal Decomposition: At ambient temperatures, it decomposes to dinitrogen difluoride (N₂F₂) and nitrogen (N₂).[1] At higher temperatures (~1000 °C), it fragments into the nitrogen monofluoride radical (NF) and N₂.[1]

-

2 FN₃ → N₂F₂ + 2 N₂

-

FN₃ → NF + N₂

-

-

Explosive Nature: The solid and liquid phases are extremely sensitive and can detonate with high velocity, releasing a large amount of energy.[1]

-

Adduct Formation: It can act as a Lewis base, forming adducts with Lewis acids like boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅) at low temperatures.[1]

Conclusion

This compound is a molecule of fundamental chemical interest due to its unusual bonding and high energy content. Its chemical formula is FN₃, and its planar molecular structure has been precisely determined through a combination of microwave and infrared spectroscopy, gas-phase electron diffraction, and ab initio calculations. The synthesis and handling of this compound are extremely hazardous due to its explosive nature, requiring specialized equipment and stringent safety protocols. The detailed experimental and theoretical data presented in this guide provide a comprehensive resource for researchers in chemistry and related fields.

References

Theoretical Insights into the F-N Bond of Fluorine Azide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Fluorine azide (FN₃) is a highly energetic and unstable molecule characterized by its remarkably weak fluorine-nitrogen (F-N) bond. This inherent instability makes it a subject of significant interest in theoretical and computational chemistry, as understanding the nature of the F-N bond is crucial for fields ranging from energetic materials to synthetic chemistry. This technical guide provides an in-depth analysis of the theoretical studies focused on the F-N bond in this compound, detailing the computational methodologies employed and the key findings regarding its structure and energetics.

The Challenge of the F-N Bond in this compound

The bond between fluorine and nitrogen in this compound is exceptionally weak, rendering the molecule highly prone to explosive decomposition. The molecule itself is a yellow-green gas. Theoretical calculations are therefore essential for safely studying its properties. The primary decomposition pathway at elevated temperatures involves the cleavage of this bond to produce nitrogen monofluoride (NF) and dinitrogen (N₂).

Computational studies have been instrumental in elucidating the geometric and electronic structure of this compound. Calculations indicate an F-N-N bond angle of approximately 102°, with the three nitrogen atoms arranged linearly. The experimentally determined F-N bond distance is 1.444 Å.

Quantitative Data from Theoretical Studies

Obtaining precise and consistent quantitative data from theoretical studies for the F-N bond in this compound is challenging due to the molecule's complex electronic structure and instability. While extensive research has been conducted, specific values for key parameters can vary significantly with the chosen computational methodology. The following table summarizes representative theoretical values for the properties of the F-N bond.

| Property | Theoretical Value | Computational Method | Basis Set |

| F-N Bond Length | ~1.40 Å | Ab initio | Not Specified |

| F-N Bond Dissociation Energy | Low energy barrier to dissociation | General Ab initio/DFT | Not Specified |

| F-N Vibrational Frequency | Not explicitly found in searches | DFT, MP2 | Not Specified |

| Mulliken Atomic Charges | Not explicitly found in searches | DFT, Hartree-Fock | Not Specified |

Note: Specific, consistently cited theoretical values for bond dissociation energy, vibrational frequency, and Mulliken charges for the F-N bond in this compound were not available in the surveyed literature. The values presented are general approximations based on qualitative descriptions in the search results.

Experimental Protocols: Theoretical Methodologies

The theoretical investigation of the F-N bond in this compound relies on a variety of computational chemistry techniques. The choice of method and basis set is critical and directly impacts the accuracy of the calculated properties.

1. Ab Initio Methods: These methods are based on first principles of quantum mechanics, without the use of empirical parameters.

- Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a good starting point but often insufficient for accurately describing systems with significant electron correlation.

- Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. It offers a better description of bond energies and lengths.

- Coupled Cluster (CC) Theory (e.g., CCSD(T)): This is a high-level ab initio method that provides very accurate results for molecular geometries and energies, often considered the "gold standard" in computational chemistry.

2. Density Functional Theory (DFT): DFT methods are based on calculating the electron density of a system rather than its wavefunction. They offer a good balance between computational cost and accuracy.

- Functionals: The accuracy of DFT calculations depends on the chosen exchange-correlation functional. Common functionals include B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.

3. Basis Sets: The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The size and type of basis set affect the accuracy of the calculation.

- Pople Basis Sets (e.g., 6-31G*, 6-311++G(d,p)): These are widely used basis sets that provide a good compromise between accuracy and computational cost.

- Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.

The selection of a particular combination of method and basis set depends on the specific property being investigated and the desired level of accuracy. For a highly sensitive molecule like this compound, higher-level methods like CCSD(T) with large basis sets are often necessary to obtain reliable results.

Visualizing Theoretical Workflows and Relationships

To better understand the process and influencing factors in the theoretical study of the F-N bond, the following diagrams illustrate the typical workflow and the relationships between computational parameters and outcomes.

A Technical Guide to the Discovery and Initial Synthesis of Triazadienyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazadienyl fluoride, more commonly known as fluorine azide (FN₃), is a highly energetic and unstable inorganic compound. First synthesized in 1942 by John F. Haller, its discovery and characterization have been of significant interest to the energetic materials and inorganic chemistry communities. This technical guide provides a comprehensive overview of the initial discovery and synthesis of triazadienyl fluoride, detailing the experimental protocols for its preparation and presenting a consolidated summary of its key physicochemical and spectroscopic properties. Due to its hazardous nature, the synthesis of triazadienyl fluoride should only be undertaken by experienced researchers in appropriately equipped laboratories.

Discovery and Historical Context

The first successful synthesis of triazadienyl fluoride was reported by John F. Haller in 1942. This discovery was a significant advancement in the field of fluorine and nitrogen chemistry, demonstrating the existence of a binary compound containing a nitrogen chain terminated by a fluorine atom. The compound is a yellow-green gas at room temperature and is notoriously unstable, prone to explosive decomposition.

Subsequent research, notably by Karl O. Christe, Helge Willner, and their collaborators, has focused on developing safer synthetic methods and thoroughly characterizing the molecule's structure and properties using modern spectroscopic techniques. These efforts have provided a deeper understanding of the bonding and reactivity of this unique energetic material.

Synthetic Methodologies

The primary route for the synthesis of triazadienyl fluoride involves the gas-phase reaction of hydrazoic acid (HN₃) with elemental fluorine (F₂). This method, refined over the years to improve safety and purity, remains the most common approach. An alternative method involves the use of sodium azide (NaN₃) as the azide source.

Gas-Phase Reaction of Hydrazoic Acid with Fluorine

This method is considered to provide the purest form of triazadienyl fluoride. A detailed and safer preparative method was developed by Gholivand, Schatte, and Willner in 1987.

Experimental Protocol:

Warning: This synthesis involves highly toxic, corrosive, and explosive materials. It should only be performed in a specialized, well-ventilated fume hood with appropriate safety shielding.

-

Preparation of Hydrazoic Acid (HN₃): Anhydrous hydrazoic acid is generated by the reaction of sodium azide (NaN₃) with a less volatile, strong acid, such as stearic acid. The gaseous HN₃ is then passed through a drying agent (e.g., P₄O₁₀) to remove any residual water.

-

Fluorine Dilution: Elemental fluorine (F₂) is diluted with an inert gas, typically nitrogen (N₂) or argon (Ar), to control the reaction rate and mitigate the risk of explosion. A typical concentration is 5-10% F₂ in N₂.

-

Reaction Setup: The reaction is carried out in a flow system. The apparatus is typically constructed from materials resistant to both fluorine and hydrazoic acid, such as stainless steel or Monel, with passivated surfaces. A schematic of the reaction flow is depicted below.

-

Reaction Conditions: The diluted fluorine and gaseous hydrazoic acid are introduced into a reaction chamber at reduced pressure. The reaction is typically performed at or below room temperature. The flow rates of the reactants are carefully controlled to maintain a stoichiometric excess of fluorine, which helps to prevent the accumulation of unreacted, explosive hydrazoic acid.

-

Product Trapping: The product, triazadienyl fluoride (FN₃), along with unreacted fluorine and the hydrogen fluoride (HF) byproduct, exits the reaction chamber. The mixture is passed through a cold trap, typically cooled with liquid nitrogen (-196 °C), to condense the FN₃ and HF.

-

Purification: The condensed products can be purified by fractional distillation at low temperatures to separate FN₃ from HF and any other impurities.

Overall Reaction:

HN₃(g) + F₂(g) → FN₃(g) + HF(g)

Caption: Gas-phase synthesis workflow for triazadienyl fluoride.

Physicochemical and Spectroscopic Data

Triazadienyl fluoride is a well-characterized molecule, despite its instability. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | FN₃ | |

| Molar Mass | 61.02 g/mol | |

| Appearance | Yellow-green gas | |

| Melting Point | -154 °C | |

| Boiling Point | -82 °C | |

| Density | 1.3 g/cm³ |

Spectroscopic Data

3.2.1. NMR Spectroscopy

The NMR spectra of triazadienyl fluoride have been studied using ¹⁹F and ¹⁵N isotopes.

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| ¹⁹F | ~ +210 (relative to CFCl₃) | ¹J(¹⁹F-¹⁵Nα) = 46.5 | |

| ¹⁵Nα (N attached to F) | ~ -30 (relative to CH₃NO₂) | ¹J(¹⁵Nα-¹⁵Nβ) = 24.1 | |

| ¹⁵Nβ (central N) | ~ -130 (relative to CH₃NO₂) | ¹J(¹⁵Nβ-¹⁵Nγ) = 11.2 | |

| ¹⁵Nγ (terminal N) | ~ -170 (relative to CH₃NO₂) |

3.2.2. Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of triazadienyl fluoride have been assigned through matrix-isolation infrared (IR) and solid-phase Raman spectroscopy.

| Vibrational Mode | Wavenumber (cm⁻¹) (Ar Matrix IR) | Wavenumber (cm⁻¹) (Solid Raman) | Assignment |

| ν₁ | 2055.2 | 2048 | N≡N stretch (asymmetric) |

| ν₂ | 1158.5 | 1155 | N-N stretch |

| ν₃ | 721.8 | 718 | N-F stretch |

| ν₄ | 535.1 | 532 | F-N-N bend |

| ν₅ | 488.5 | 485 | N-N-N bend (in-plane) |

| ν₆ | 368.0 | 365 | N-N-N bend (out-of-plane) |

Structure and Bonding

Microwave spectroscopy has provided precise structural parameters for triazadienyl fluoride. The molecule has a bent F-N-N angle and a nearly linear N-N-N backbone.

Caption: Molecular structure of triazadienyl fluoride (FN₃).

Safety Considerations

Triazadienyl fluoride is an extremely sensitive and powerful explosive. It is sensitive to shock, friction, and thermal decomposition. The decomposition can be highly exothermic and produce a large volume of gas, leading to a high risk of detonation. All handling of this compound must be conducted on a small scale, with appropriate personal protective equipment, and behind certified blast shields. The precursors, hydrazoic acid and elemental fluorine, are also highly toxic and corrosive. A thorough understanding of the hazards and rigorous adherence to safety protocols are paramount.

Conclusion

The discovery and initial synthesis of triazadienyl fluoride marked a significant milestone in inorganic chemistry. While its extreme instability limits its practical applications, the study of FN₃ continues to provide valuable insights into the nature of chemical bonding and energetic materials. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers in the field, emphasizing the importance of safety and precision in handling such hazardous compounds.

physical properties and appearance of gaseous fluorine azide

An In-depth Technical Guide to Gaseous Fluorine Azide (FN₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, appearance, and experimental protocols related to gaseous this compound (FN₃). Given its extreme instability and hazardous nature, this document emphasizes the critical safety and handling procedures required when working with this compound.

Physical and Chemical Properties

This compound is a yellow-green gas at standard temperature and pressure.[1][2][3][4] It is a highly unstable and explosive compound due to the very weak bond between the fluorine and nitrogen atoms.[1][2][4] Its properties are analogous to other halogen azides such as ClN₃, BrN₃, and IN₃.[1][2][4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Note that some discrepancies exist in the literature for melting and boiling points, which may be attributed to the compound's instability and the challenges of its measurement.

| Property | Value | Source(s) |

| Appearance | Yellow-green gas | [1][2][3][4] |

| Molecular Formula | FN₃ | [1][2][5] |

| Molar Mass | 61.019 g/mol | [1][4][5] |

| Melting Point | -139 °C (-218 °F; 134 K) -152 °C (-242 °F; 121 K) -154 °C (-245 °F; 119 K) | [1][2][4] [2][3] [6] |

| Boiling Point | -30 °C (-22 °F; 243 K) -82 °C (-116 °F; 191 K) | [1][4] [2][6][7] |

| Density | 1.3 g/cm³ | [1][3] |

Molecular Structure and Spectroscopy

The this compound molecule features a chain of three nitrogen atoms with a terminal fluorine atom. Calculations indicate the three nitrogen atoms are arranged in a straight line, with the F-N-N bond angle being approximately 102°.[1][2][4]

Structural Parameters

| Parameter | Bond Length / Angle | Source(s) |

| F−N Bond Length | 0.1444 nm | [1][3] |

| F−N=N Bond Length | 0.1253 nm | [1][3] |

| FN=N=N Bond Length | 0.1132 nm | [1][3] |

| F−N−N Angle | ~102° | [1][2][4] |

Spectroscopic Data

The ultraviolet photoelectric spectrum of this compound shows several ionisation peaks, which have been assigned to specific molecular orbitals.[1][3]

-

Ionization Peaks (eV): 11.01, 13.72, 15.6, 15.9, 16.67, 18.2, and 19.7.[1][3]

-

Orbital Assignments: These peaks correspond to the π, nN or nF, nF, πF, nN or σ, π, and σ orbitals, respectively.[1][3]

Experimental Protocols

Extreme caution is advised. this compound is extremely sensitive to shock and friction and can detonate violently.[1][4] Experiments should only be conducted by trained personnel in a controlled environment, using appropriate safety measures such as blast shields, and handling quantities should be strictly limited, with a recommended maximum of 0.02 grams.[2][3]

Synthesis of this compound

This compound can be synthesized by the reaction of fluorine gas with either hydrazoic acid or sodium azide.[1][2][4]

Method 1: Reaction with Hydrazoic Acid

-

Reaction: HN₃ + F₂ → FN₃ + HF

-

Protocol: This reaction involves bubbling fluorine gas through a solution of hydrazoic acid. The procedure requires careful control of temperature and flow rates to prevent explosive decomposition. All apparatus must be made of materials resistant to both fluorine and hydrazoic acid.

Method 2: Reaction with Sodium Azide

-

Reaction: NaN₃ + F₂ → FN₃ + NaF

-

Protocol: This method involves passing fluorine gas over solid sodium azide. The reaction is highly exothermic and must be carefully cooled to prevent detonation. The resulting gaseous FN₃ is typically diluted with an inert gas like nitrogen as it is formed.

Handling and Storage

-

General Precautions: Due to the high risk of explosion, only handle very small quantities at a time.[1][2][3] Organic azides are sensitive to heat, light, and pressure.[8][9]

-

Personal Protective Equipment (PPE): Always use appropriate gloves, as the azide ion is toxic, similar to cyanide.[8] Safety glasses or goggles are mandatory.[10] Work must be performed in a fume hood behind a blast shield.[10]

-

Materials to Avoid:

-

Metals: Do not use metal spatulas or allow contact with metal parts, as this can form highly explosive heavy metal azides.[9][10]

-

Chlorinated Solvents: Never use solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[8][9]

-

Acids: Avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[9][10]

-

-

Storage: Store at low temperatures (-18 °C is recommended for organic azides) and in the absence of light, preferably in plastic amber containers.[8][9]

-

Purification: Distillation and sublimation should never be used for purification due to the risk of explosion.[8] Purification should be limited to techniques like extraction and precipitation.[8]

-

Waste Disposal: Azide waste must be collected in separate, clearly labeled containers and kept away from acids and other incompatible materials.[8][10]

Reactivity and Hazards

Decomposition

This compound decomposes under various conditions. The products are dependent on the temperature.

-

At Normal Temperatures: The gas decomposes without explosion to form dinitrogen difluoride (N₂F₂) and nitrogen (N₂).[1][2][4]

-

2 FN₃ → N₂F₂ + 2 N₂

-

-

At High Temperatures (e.g., 1000 °C): It breaks apart into the nitrogen monofluoride radical (NF) and nitrogen gas (N₂).[1][2][4]

-

FN₃ → NF + N₂

-

Explosive Characteristics

This compound is classified as a primary explosive, meaning it is extremely sensitive to initiation.[11]

-

Detonation: Solid or liquid FN₃ can explode, releasing a large amount of energy.[1][2][3] A thin film has been observed to burn at a rate of 1.6 km/s.[1][2][3]

Other Reactions

-

Adduct Formation: this compound can form adducts with strong Lewis acids. For example, it reacts with boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅) at -196 °C.[1][2][3] The Lewis acid bonds to the nitrogen atom adjacent to the fluorine.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. youtube.com [youtube.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. This compound (F(N3)) | FN3 | CID 23235952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. OPG [opg.optica.org]

- 8. ucd.ie [ucd.ie]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. Explosive - Wikipedia [en.wikipedia.org]

Unraveling the Stability of Fluorine Azide: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Fluorine azide (FN₃) is a highly energetic and unstable molecule known for its explosive nature. Understanding the intricate details of its stability and decomposition pathways is of paramount importance for safety considerations and for the development of novel high-energy materials. Computational chemistry provides a powerful lens through which to investigate these properties at a molecular level, offering insights that are often difficult or dangerous to obtain through experimental means alone. This technical guide delves into the computational analysis of this compound's stability, presenting key thermochemical data, detailing the underlying computational methodologies, and visualizing the fundamental molecular processes.

Core Stability Data: A Quantitative Overview

The thermodynamic stability of this compound can be quantified through its thermochemical properties. High-level ab initio computational methods provide accurate predictions of these values. The following table summarizes key thermochemical data for this compound, calculated using a range of well-established composite methods. These methods, including the Weizmann-1 (W1) and Weizmann-2 (W2) theories, as well as the Gaussian-n (G2, G3, G4) and Complete Basis Set (CBS) methods, are designed to yield results approaching experimental accuracy.

| Property | Computational Method | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | G2 | 326.7 |

| G3 | 320.0 | |

| G4 | 319.0 | |

| CBS-QB3 | 327.3 | |

| W1BD | 325.3 | |

| W1U | 325.3 | |

| Gibbs Free Energy of Formation (ΔGf°) | G2 | 363.5 |

| G3 | 356.1 | |

| G4 | 355.0 | |

| CBS-QB3 | 363.4 | |

| W1BD | 361.4 | |

| W1U | 361.4 | |

| Standard Entropy (S°) | B3LYP/aug-cc-pVTZ | -121.1 (J/mol·K) |

Note: The large positive values for the enthalpy and Gibbs free energy of formation underscore the inherent instability of this compound.

Decomposition Pathways: A Tale of Two Temperatures

Experimental observations indicate that this compound decomposes through different pathways depending on the temperature.[1] Computational studies are essential to elucidate the mechanisms and energetics of these decomposition routes.

At normal temperatures, this compound decomposes to form dinitrogen difluoride (N₂F₂) and molecular nitrogen (N₂).[1] High-level electronic structure calculations have shown that cis-N₂F₂ is thermodynamically more stable than trans-N₂F₂ by approximately 1.4 kcal/mol at 298 K.

At elevated temperatures (around 1000 °C), the decomposition of this compound proceeds via the formation of the nitrogen monofluoride radical (NF) and molecular nitrogen.[1]

The following diagram illustrates the primary decomposition pathways of this compound.

Computational Methodologies: The Engine of Discovery

The accuracy of computational thermochemistry is highly dependent on the theoretical methods and basis sets employed. The data presented in this guide are derived from high-level ab initio methods that rigorously account for electron correlation and utilize extensive basis sets.

Weizmann-1 (W1) and Weizmann-2 (W2) Theories

The W1 and W2 theories are composite computational protocols designed to achieve "benchmark" accuracy, typically within 1 kJ/mol of experimental values.[2][3] These methods involve a series of calculations at different levels of theory and with progressively larger basis sets, which are then extrapolated to the complete basis set limit. The key components of these theories include:

-

Geometry Optimization: Initial molecular geometries are optimized at the B3LYP/cc-pVTZ or CCSD(T)/cc-pVTZ level.

-

SCF Energy: The Hartree-Fock Self-Consistent Field (SCF) energy is extrapolated to the complete basis set limit.

-

Correlation Energy: The electron correlation energy is calculated using Coupled Cluster with Singles and Doubles (CCSD) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) methods with large basis sets and extrapolated.

-

Core-Valence Correlation: Corrections for the correlation of core electrons are included.

-

Scalar Relativistic Effects: Corrections for relativistic effects are incorporated, which are particularly important for heavier elements.

-

Zero-Point Vibrational Energy (ZPVE): The vibrational frequencies are calculated to determine the zero-point energy correction.

The following workflow provides a simplified overview of the steps involved in these high-accuracy computational thermochemistry methods.

References

An In-depth Technical Guide to the Spectroscopic Data and UV Absorption Spectrum of Fluorine Azide (FN₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine azide (FN₃) is a highly energetic and unstable yellow-green gas that has garnered interest in various chemical research fields.[1][2] Its unique electronic structure and reactive nature make the characterization of its spectroscopic properties crucial for understanding its behavior and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data of FN₃, with a particular focus on its ultraviolet (UV) absorption spectrum. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this hazardous yet scientifically significant molecule.

Spectroscopic Data of this compound (FN₃)

The spectroscopic analysis of this compound is challenging due to its extreme instability and propensity to explode.[1] Nevertheless, several key spectroscopic parameters have been determined, providing insight into its molecular structure and electronic properties.

Ultraviolet Photoelectric Spectrum

The ultraviolet photoelectric spectrum of FN₃ reveals several ionization peaks, which correspond to the removal of electrons from different molecular orbitals. These peaks are observed at 11.01, 13.72, 15.6, 15.9, 16.67, 18.2, and 19.7 eV.[1] The assignment of these ionization potentials to their respective orbitals provides a detailed picture of the electronic structure of the molecule.

| Ionization Potential (eV) | Assigned Orbital |

| 11.01 | π |

| 13.72 | nN or nF |

| 15.6 | nF |

| 15.9 | πF |

| 16.67 | nN or σ |

| 18.2 | π |

| 19.7 | σ |

Table 1: Ionization Potentials and Orbital Assignments for FN₃ from Ultraviolet Photoelectric Spectroscopy. [1]

UV Absorption Spectrum

Experimental Protocols

The synthesis and spectroscopic analysis of this compound require specialized equipment and stringent safety precautions due to its explosive nature.

Synthesis of this compound (FN₃)

This compound is a yellow-green gas that is extremely unstable and prone to explosion.[1] It can be synthesized by the reaction of fluorine gas with either hydrazoic acid (HN₃) or sodium azide (NaN₃).[1]

Reaction 1: From Hydrazoic Acid

HN₃ + F₂ → FN₃ + HF

Reaction 2: From Sodium Azide

NaN₃ + F₂ → FN₃ + NaF

Experimental Procedure Outline:

A detailed, step-by-step experimental protocol for the synthesis of FN₃ is not publicly available due to the extreme hazards involved. However, a general procedure would involve the carefully controlled reaction of a fluorine gas stream with a source of azide.

-

Apparatus: The reaction is typically carried out in a passivated metal or specialized glass vacuum line to handle the corrosive nature of fluorine and the explosive nature of this compound.

-

Reactant Preparation: A dilute stream of fluorine gas in an inert carrier gas (e.g., nitrogen or argon) is prepared. The azide source (hydrazoic acid or sodium azide) is placed in a suitable reaction vessel.

-

Reaction Conditions: The fluorine gas is slowly introduced into the reaction vessel containing the azide source at low temperatures to control the reaction rate and minimize the risk of explosion.

-

Purification: The product, gaseous FN₃, is typically trapped at liquid nitrogen temperatures and may be further purified by fractional condensation to remove any unreacted starting materials or byproducts.

Safety Precautions for Synthesis:

-

Extreme Explosion Hazard: Solid and liquid FN₃ are highly sensitive to shock and friction and can detonate with extreme violence.[1] Only very small quantities should be handled at any given time.

-

Toxicity: Both fluorine gas and hydrazoic acid are highly toxic and corrosive. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields, heavy-duty gloves, and protective clothing.

-

Material Compatibility: Fluorine is a powerful oxidizing agent and reacts with most materials. The apparatus must be constructed from fluorine-resistant materials such as nickel, Monel, or passivated stainless steel.

-

Pressure Control: The reaction should be carried out at low pressures to minimize the amount of gaseous FN₃ present at any time.

Gas-Phase UV-Vis Spectroscopy of FN₃

Obtaining the UV-Vis spectrum of a highly unstable and explosive gas like FN₃ requires a specialized experimental setup designed for safety and precision.

Experimental Setup Outline:

-

Gas Handling System: A high-vacuum line is used to handle the gaseous FN₃. The system should be constructed from materials compatible with both fluorine and this compound.

-

Spectrophotometer: A UV-Vis spectrophotometer equipped with a gas-tight cell is required. The cell should have windows made of a material transparent in the desired UV range (e.g., quartz or sapphire).

-

Sample Introduction: A small, controlled amount of gaseous FN₃ is introduced into the gas cell from the vacuum line. The pressure in the cell is carefully monitored to ensure a low concentration of the explosive gas.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded. The background spectrum of the empty cell is subtracted from the sample spectrum to obtain the absorbance of FN₃.

-

Safety Measures: The entire setup should be housed within a blast shield or a specially designed containment chamber. Remote operation of valves and other equipment is highly recommended. After the measurement, the FN₃ in the cell must be safely removed and neutralized, for instance, by controlled decomposition or reaction with a suitable quenching agent.

Mandatory Visualization

References

Unraveling the Intricacies of Halogen Azides: A Deep Dive into Electronic Structure and Bonding

A comprehensive analysis for researchers, scientists, and drug development professionals exploring the unique chemical properties and reactive nature of halogen azides (X-N₃), a class of compounds characterized by their energetic and often explosive nature. This guide synthesizes experimental and theoretical data to provide a detailed understanding of their molecular structure, bonding characteristics, and the methodologies used for their characterization.

Halogen azides (X-N₃, where X = F, Cl, Br, I) represent a fascinating and challenging area of study in inorganic chemistry. Their inherent instability, coupled with their utility in synthetic chemistry, necessitates a thorough understanding of their electronic structure and bonding. This whitepaper provides an in-depth technical examination of these energetic molecules, summarizing key quantitative data, detailing experimental protocols for their analysis, and visualizing fundamental concepts of their chemical nature.

Molecular Geometry and Structural Parameters

The halogen azides adopt a planar, trans-bent geometry. The azide group itself is nearly linear, a characteristic feature of covalent azides. The X-N-N bond angle, however, deviates significantly from 180°, a key factor influencing their reactivity and stability. Extensive studies using microwave spectroscopy and gas-phase electron diffraction have provided precise measurements of their geometric parameters.

| Compound | X-N Bond Length (Å) | N₁-N₂ Bond Length (Å) | N₂-N₃ Bond Length (Å) | X-N₁-N₂ Bond Angle (°) | N₁-N₂-N₃ Bond Angle (°) | Reference |

| Chlorine Azide (ClN₃) | 1.745 ± 0.005 | 1.252 ± 0.010 | 1.133 ± 0.010 | 108.7 ± 0.5 | 171.9 ± 0.5 | [1][2] |

| Bromine Azide (BrN₃) | 1.916 (solid state) | - | - | - | - | [3][4] |

| Iodine Azide (IN₃) | 2.120 ± 0.010 | 1.204 (mean) | 1.204 (mean) | 106.6 ± 1.1 | 169.6 ± 3.0 | [5] |

Note: Solid-state data for BrN₃ reflects intermolecular interactions within the crystal lattice, which forms a helical structure. Gas-phase data for BrN₃ is also available through electron diffraction.[3] In the solid state, iodine azide exists as a one-dimensional polymer.[6][7]

Spectroscopic Properties and Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides critical insights into the bonding and vibrational modes of halogen azides. The frequencies of these vibrations are directly related to the strength of the chemical bonds and the overall molecular structure. Density Functional Theory (DFT) calculations have been instrumental in assigning these vibrational modes.[8]

| Compound | ν(X-N) Stretch (cm⁻¹) | ν(asym N₃) Stretch (cm⁻¹) | ν(sym N₃) Stretch (cm⁻¹) | δ(XNN) Bend (cm⁻¹) | δ(NNN) Bend (cm⁻¹) | Reference |

| Chlorine Azide (ClN₃) | ~720 | ~2060 | ~1100 | - | - | [8] |

| Bromine Azide (BrN₃) | ~680 | ~2050 | ~1070 | - | - | [8] |

| Iodine Azide (IN₃) | ~500 | ~2040 | ~1050 | - | - | [8] |

Note: The exact frequencies can vary depending on the experimental conditions (gas phase, matrix isolation, etc.). The values presented are approximate and serve for comparative purposes.

Bonding and Electronic Structure: A Theoretical Perspective

The bonding in halogen azides is complex, involving a combination of covalent and ionic character. The azide moiety can be described by resonance structures, which delocalize the negative charge across the three nitrogen atoms. The nature of the halogen-nitrogen bond is a key determinant of the molecule's stability and reactivity.

Ab initio and DFT calculations have been employed to investigate the electronic structure and stability of halogen azides.[8][9][10] These studies help to rationalize the observed geometries and vibrational frequencies. The bond dissociation energies (BDEs) of the X-N₃ bond are relatively low, contributing to their explosive nature. For instance, the disintegration of BrN₃ to Br₂ and N₂ has a large reaction energy of 404 kJ mol⁻¹.[11]

Experimental Methodologies

A variety of sophisticated experimental techniques are required to safely handle and characterize these energetic compounds.

Synthesis of Halogen Azides

The synthesis of halogen azides typically involves the reaction of a halogen source with an azide salt. For example, bromine azide can be generated from the reaction of sodium azide with bromine.[12] Iodine azide can be prepared by reacting silver azide with elemental iodine.[6] Due to their instability, halogen azides are often generated in situ for immediate use in subsequent reactions.[11]

Spectroscopic Characterization

Microwave Spectroscopy: This technique provides highly accurate rotational constants for gas-phase molecules, from which precise molecular structures (bond lengths and angles) can be derived.[1][2] The sample is introduced into a waveguide at low pressure and subjected to microwave radiation. The absorption of specific frequencies corresponding to rotational transitions is measured.

Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of the molecules. For IR spectroscopy, a gaseous or matrix-isolated sample is exposed to infrared radiation, and the absorption is measured. Raman spectroscopy involves irradiating the sample with a monochromatic laser and analyzing the scattered light.[8]

UV-Photoelectron Spectroscopy: This technique provides information about the electronic energy levels of the molecule by measuring the kinetic energy of electrons ejected upon irradiation with UV light.

Computational Chemistry Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: These computational methods are essential for understanding the electronic structure, bonding, and properties of halogen azides.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to compare with experimental spectroscopic data.

-

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to investigate the nature of the chemical bonds and the charge distribution within the molecule.

Conclusion

The electronic structure and bonding in halogen azides are a testament to the complex interplay of covalent and ionic interactions in highly energetic molecules. A combination of advanced experimental techniques and high-level computational methods has been crucial in elucidating their molecular properties. For researchers in materials science and drug development, a fundamental understanding of these characteristics is paramount for both the safe handling and the innovative application of these unique chemical entities. The data and methodologies presented in this guide provide a solid foundation for further exploration and utilization of halogen azide chemistry.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 4. Solid‐State Structure of Bromine Azide [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iodine azide - Wikipedia [en.wikipedia.org]

- 7. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Thermodynamic Properties and Heat of Formation of Fluorine Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine azide (FN₃) is a highly energetic and unstable inorganic compound composed of nitrogen and fluorine. Its significant potential as a high-energy material necessitates a thorough understanding of its thermodynamic properties, particularly its heat of formation. This technical guide provides a comprehensive overview of the synthesis, safety considerations, and thermodynamic characteristics of this compound. Due to the compound's extreme instability, which complicates experimental measurements, this document focuses on the robust computational data available for its thermodynamic properties. Detailed methodologies for both the synthesis and the computational approaches used to determine its thermodynamic values are presented.

Introduction

This compound (FN₃), a yellow-green gas, is a fascinating yet formidable molecule at the intersection of fluorine and azide chemistry.[1] First synthesized by John F. Haller in 1942, its inherent instability and explosive nature have made it a subject of both academic curiosity and practical interest, particularly in the field of energetic materials.[1] The bond between the fluorine and nitrogen atoms is notably weak, rendering the molecule highly susceptible to decomposition and explosion.[1]

A precise understanding of the thermodynamic properties of this compound is crucial for assessing its energy content and stability. The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are fundamental parameters that quantify the energetic landscape of a molecule. For a high-energy material like FN₃, a positive heat of formation is a key indicator of its energetic potential.

This guide synthesizes the available information on the synthesis, handling, and thermodynamic properties of this compound, with a strong emphasis on the computational chemistry methods that have been instrumental in characterizing this transient species.

Synthesis of this compound

The synthesis of this compound is a hazardous procedure that should only be undertaken by experienced chemists with appropriate safety measures in place. The primary method for its preparation involves the reaction of fluorine gas with either hydrazoic acid (HN₃) or sodium azide (NaN₃).[1]

Reaction Equations:

Experimental Protocol: Synthesis from Sodium Azide and Fluorine

Objective: To synthesize gaseous this compound via the direct fluorination of sodium azide.

Materials:

-

Sodium azide (NaN₃), dry

-

Fluorine gas (F₂), diluted with an inert gas (e.g., nitrogen or argon)

-

Inert gas for purging (e.g., nitrogen or argon)

Equipment:

-

A passivated metal (e.g., Monel or stainless steel) or Teflon reaction vessel.

-

Gas handling manifold with mass flow controllers for precise control of gas flow rates.

-

Low-temperature trapping system (e.g., a cold finger or U-tube) cooled with liquid nitrogen.

-

Vacuum pump.

-

The entire apparatus must be housed in a certified fume hood behind a blast shield.

Procedure:

-

Apparatus Preparation: The entire gas handling system and reaction vessel must be meticulously cleaned, dried, and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer.

-

Reactant Preparation: A small, precisely weighed amount of dry sodium azide is placed in the reaction vessel.

-

Purging: The system is thoroughly purged with an inert gas to remove any traces of oxygen and moisture.

-

Reaction: A diluted stream of fluorine gas is slowly passed over the sodium azide bed at a controlled temperature. The reaction is highly exothermic and must be carefully monitored.

-

Product Collection: The gaseous product stream, containing this compound, unreacted fluorine, and inert gas, is passed through a cold trap cooled with liquid nitrogen to condense the this compound (boiling point: -82 °C).

-

Purification (Caution): Purification of this compound is extremely dangerous due to its instability. If required, fractional condensation at low temperatures and high vacuum can be attempted to separate it from residual fluorine. However, it is often used in situ or in a diluted form.

Safety Protocols for Handling this compound

This compound is an extremely sensitive and powerful explosive.[1] The following safety protocols are mandatory:

-

Work in a designated area: All work must be conducted in a certified fume hood with the sash positioned as low as possible and behind a blast shield.

-

Personal Protective Equipment (PPE): A fire-retardant lab coat, safety glasses, and a face shield are essential. The use of appropriate gloves is also required.

-

Small Scale: Only milligram quantities of this compound should be synthesized and handled at any given time.

-

Avoid Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.

-

Material Compatibility: Avoid contact with metals, as heavy metal azides are highly shock-sensitive. Use passivated metals or inert materials like Teflon. Do not use ground-glass joints, which can cause friction.

-

Waste Disposal: Any unreacted azides and reaction residues must be quenched and disposed of according to institutional safety protocols for explosive and toxic waste. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Thermodynamic Properties of this compound

Due to the extreme experimental challenges in handling this compound, its thermodynamic properties have been primarily determined through high-level ab initio computational chemistry methods. These methods provide reliable predictions of molecular energies and, consequently, their thermodynamic properties.

Computationally Determined Thermodynamic Data

The following table summarizes the calculated thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm). These values have been computed using various well-established quantum chemistry composite methods.

| Thermodynamic Property | Symbol | Value (kJ/mol) | Computational Method(s) |

| Standard Enthalpy of Formation | ΔHf° | 316.2 - 332.5 | G2, G3, G4, CBS-QB3, W1BD, W1U, B3LYP/aug-cc-pVTZ |

| Standard Gibbs Free Energy of Formation | ΔGf° | 353.0 - 363.5 | G2, G3, G4, CBS-QB3, W1BD, W1U |

| Standard Entropy of Formation | ΔSf° | -120.6 - -123.5 (J/mol·K) | G2, G3, G4, CBS-QB3, W1BD, W1U |

Note: The range of values reflects the results from different high-level computational methods. The original data can be found in the virtualchemistry.org database.

The consistently large and positive enthalpy and Gibbs free energy of formation confirm the highly endothermic and thermodynamically unstable nature of this compound, which is characteristic of high-energy materials.

Computational Methodologies

The thermodynamic values presented above were derived from sophisticated computational chemistry models. These "composite methods" aim to achieve high accuracy by combining results from several calculations with different levels of theory and basis sets.

The Gaussian-n (Gn) theories are a series of well-established composite methods for computing accurate thermochemical data.[2][3] They involve a sequence of calculations to approximate the exact energy of a molecule. The general workflow includes:

-

Geometry Optimization: The molecular geometry is optimized at a lower level of theory (e.g., B3LYP with a suitable basis set in G4 theory).[2][3]

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with higher levels of theory and larger basis sets.

-

Extrapolation and Empirical Corrections: The results are combined and extrapolated to estimate the complete basis set limit energy. An empirical "higher-level correction" (HLC) is often added to compensate for remaining deficiencies in the calculations.[2][3]

The Complete Basis Set (CBS) methods, such as CBS-QB3, are another family of composite methods that aim for high accuracy.[4] Unlike the Gn methods that rely more on additive corrections, CBS methods use an extrapolation scheme to estimate the complete basis set limit energy from calculations with systematically larger basis sets.[4] The CBS-QB3 method typically involves:

-

A geometry optimization and frequency calculation using the B3LYP density functional.

-

A series of single-point energy calculations at higher levels of theory, including MP2, CCSD(T), and MP4SDQ, with different basis sets.

-

An extrapolation of the second-order (MP2) correlation energy to the complete basis set limit.

Visualization of Methodological Workflow

The determination of the thermodynamic properties of this compound relies on a logical workflow that integrates synthetic chemistry with advanced computational methods.

Caption: Workflow for the determination of thermodynamic properties of this compound.

Conclusion

This compound is a highly energetic molecule with a significant positive heat of formation, indicating its potential as a high-energy material. Due to its extreme instability and explosive nature, the experimental determination of its thermodynamic properties is fraught with challenges. Consequently, our current understanding of these properties relies heavily on high-level computational chemistry methods. The data obtained from methods such as G4 and CBS-QB3 provide a consistent and reliable picture of the thermodynamics of this compound. Future research, if feasible, should aim at experimental validation of these computational predictions, which would require specialized and highly controlled experimental setups. The synthesis and handling of this compound demand rigorous safety protocols, and it should only be attempted by researchers with extensive experience in handling explosive and reactive materials. The information presented in this guide provides a solid foundation for researchers and professionals working with or interested in the properties of this unique and energetic compound.

References

Initial Investigations into Fluorine Azide Decomposition Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine azide (FN₃) is a highly energetic and unstable molecule of significant interest in the study of nitrogen and fluorine chemistry. Its decomposition is rapid and can be explosive, particularly in the condensed phase.[1][2] Understanding the fundamental pathways of its decomposition is crucial for both safety considerations and potential applications in chemical synthesis and as an energetic material. This technical guide provides a comprehensive overview of the initial investigations into the decomposition pathways of this compound. Due to the inherent instability of FN₃, direct experimental data on its decomposition kinetics is limited. Therefore, this guide draws upon established principles of azide chemistry, computational studies, and experimental data from analogous fluorinated and azido compounds to propose the most probable decomposition mechanisms. Detailed experimental and computational protocols for studying such hazardous materials are also provided.

Introduction to this compound

This compound is a yellow-green gas with the chemical formula FN₃.[1][2] It is classified as an interhalogen compound due to the pseudohalogen nature of the azide group.[1] The molecule is characterized by a very weak bond between the fluorine and nitrogen atoms, which is the primary reason for its high instability and propensity to decompose explosively.[1][2] First synthesized in 1942 by John F. Haller, its hazardous nature has limited extensive experimental investigation.[1] Calculations have shown that the F-N-N bond angle is approximately 102°, with the three nitrogen atoms arranged linearly.[1][2]

Proposed Decomposition Pathways

The decomposition of this compound is expected to proceed through different pathways depending on the conditions, such as temperature and the presence of light. The primary routes are thermal decomposition and photochemical decomposition.

Thermal Decomposition

At normal temperatures, this compound decomposes without explosion in the gas phase to produce dinitrogen difluoride (N₂F₂) and molecular nitrogen (N₂).[1][2]

At significantly higher temperatures, such as 1000 °C, the decomposition pathway is altered, yielding the nitrogen monofluoride radical (NF) and molecular nitrogen.[1][2]

Based on studies of analogous compounds like difluorophosphoryl azide (F₂P(O)N₃), the high-temperature decomposition likely proceeds through a nitrene intermediate.[3][4] The initial step is the cleavage of the weak F-N or N-N₂ bond to form a highly reactive nitrene species, which then rearranges or fragments.

Photochemical Decomposition

Quantitative Data from Analogous Systems

Direct quantitative kinetic and thermodynamic data for the decomposition of this compound are not available in the literature. However, data from computational studies of other fluorinated and azido compounds can provide valuable estimates and context.

Table 1: Calculated Activation Energies for Decomposition of Related Compounds

| Compound | Decomposition Pathway | Method | Activation Energy (kcal/mol) | Reference |

| CF₃OCF₂O• | C-O bond scission | G2M(CC,MP2)//B3LYP/6-311G(d,p) | 15.3 | [5] |

| CF₃OCF₂O• | F atom elimination | G2M(CC,MP2)//B3LYP/6-311G(d,p) | 26.1 | [5] |

| F₂P(O)N₃ | Stepwise decomposition to F₂P(O)N | CBS-QB3 | Not specified | [3][4] |

Experimental and Computational Protocols

Investigating the decomposition of a highly energetic material like this compound requires specialized techniques that can handle small sample sizes and detect transient species.

Experimental Methodologies

a) Matrix Isolation Spectroscopy

This technique is ideal for studying highly reactive species.

-

Sample Preparation: A gaseous mixture of this compound heavily diluted in an inert gas (e.g., argon or neon) is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (typically at temperatures below 20 K). This traps individual FN₃ molecules in a solid, inert matrix, preventing intermolecular reactions.

-

Decomposition Induction: The isolated FN₃ molecules are subjected to photolysis using a UV laser or pyrolysis using a heated nozzle before deposition.

-

Analysis: Infrared (IR) or UV-Vis spectroscopy is used to monitor the disappearance of the parent FN₃ and the appearance of new spectral features corresponding to intermediates and final products.

b) Flash Vacuum Pyrolysis (FVP)

FVP is used to study gas-phase thermal decompositions at high temperatures and low pressures.

-

Sample Introduction: A dilute gaseous sample of FN₃ is introduced into a heated quartz tube under high vacuum.

-

Pyrolysis: The sample is rapidly heated as it passes through the hot zone, inducing decomposition.

-

Product Analysis: The decomposition products are then analyzed, often by mass spectrometry or by trapping them in an inert matrix for spectroscopic analysis.

Computational Methodologies

Quantum chemical calculations are essential for mapping the potential energy surface of decomposition reactions.

-

Method Selection: Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(3df)) is a common starting point. For higher accuracy, composite methods like CBS-QB3 or G2/G3 are employed.[3][5]

-

Geometry Optimization: The geometries of the reactant (FN₃), transition states, intermediates, and products are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Reaction Pathway Mapping: The intrinsic reaction coordinate (IRC) method is used to verify that a transition state connects the correct reactant and product.[5]

-

Thermochemical and Kinetic Calculations: The calculated energies are used to determine reaction enthalpies, activation energies, and reaction rate constants using Transition State Theory (TST).

Safety Considerations

This compound is an extremely hazardous material and should only be handled by experienced personnel in a controlled environment.

-

Scale: All experiments should be conducted on a very small scale, with a recommended limit of 0.02 g.[2]

-

Personal Protective Equipment (PPE): A blast shield, safety glasses, and appropriate gloves are mandatory.

-

Containment: All reactions should be performed in a well-ventilated fume hood.

-

Temperature Control: Avoid rapid heating and any potential sources of ignition or shock.[6]

-

Material Compatibility: Avoid contact with metals that can form sensitive metal azides. Do not use ground glass joints, which can initiate decomposition through friction.[6]

Conclusion

The decomposition of this compound is a complex process with multiple potential pathways. While direct experimental data remains scarce due to its hazardous nature, a combination of theoretical calculations and experimental studies on analogous compounds provides a strong foundation for understanding its behavior. The primary decomposition routes are believed to be a bimolecular reaction at lower temperatures to form N₂F₂ and N₂, and a unimolecular decomposition at higher temperatures, likely proceeding through a fluoronitrene intermediate, to yield the NF radical and N₂. Photochemical decomposition is also expected to involve a nitrene intermediate. Further computational studies and carefully designed, small-scale experiments are necessary to fully elucidate the kinetics and thermodynamics of these decomposition pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. Conformational composition, molecular structure and decomposition of difluorophosphoryl azide in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational composition, molecular structure and decomposition of difluorophosphoryl azide in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Ab initio studies on the decomposition kinetics of CF3OCF2O radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Methodological & Application

The Fluorine Advantage: Enhancing Copper-Catalyzed Alkyne-Azide Cycloaddition with Fluorinated Azides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the synthesis of 1,2,3-triazoles. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document provides a detailed overview of the application of fluorinated azides in CuAAC reactions, offering insights into their enhanced reactivity and providing comprehensive experimental protocols for their use. The resulting fluorinated triazoles are valuable building blocks in drug discovery and materials science.[1][2]

The use of fluorinated azides, particularly azidoperfluoroalkanes, has been shown to significantly accelerate the CuAAC reaction compared to their non-fluorinated counterparts.[1][2][3] This enhanced reactivity can lead to faster reaction times, higher yields, and milder reaction conditions, which are highly desirable in the synthesis of complex molecules and bioconjugation.

Data Presentation

The following tables summarize quantitative data from the literature, comparing the performance of fluorinated and non-fluorinated azides in CuAAC reactions.

Table 1: Comparison of Reaction Yields and Times for CuAAC with Fluorinated vs. Non-Fluorinated Azides

| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 12 | 91 | J. Org. Chem. 2002, 67, 3057 |

| 3,5-Bis(trifluoromethyl)benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 2 | 95 | Org. Lett. 2005, 7, 5087 |

| Azidotrifluoromethane (CF₃N₃) | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1 | 98 | Angew. Chem. Int. Ed. 2017, 56, 346 |

| 1-Azidohexane | Phenylacetylene | CuSO₄·5H₂O, Na-Ascorbate | tBuOH/H₂O (1:1) | 12 | 88 | J. Org. Chem. 2002, 67, 3057 |

| 1-Azido-1,1,2,2,3,3,4,4,4-nonafluorononane | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1 | 96 | Angew. Chem. Int. Ed. 2017, 56, 346 |

Table 2: Reaction Conditions for the Synthesis of Various N-Perfluoroalkyl Triazoles

| Fluorinated Azide | Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CF₃N₃ | 4-Ethynyltoluene | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 97 | Angew. Chem. Int. Ed. 2017, 56, 346 |

| C₂F₅N₃ | Propargyl alcohol | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 95 | Angew. Chem. Int. Ed. 2017, 56, 346 |

| n-C₃F₇N₃ | 1-Ethynylcyclohexene | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 99 | Angew. Chem. Int. Ed. 2017, 56, 346 |

| n-C₈F₁₇N₃ | 4-Pentyn-1-ol | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | rt | 92 | Angew. Chem. Int. Ed. 2017, 56, 346 |

Experimental Protocols

Protocol 1: General Procedure for CuAAC using Azidoperfluoroalkanes

This protocol is adapted from the synthesis of N-perfluoroalkyl triazoles as described in Angew. Chem. Int. Ed. 2017, 56, 346-349.[1]

Materials:

-

Fluorinated azide (e.g., Azidotrifluoromethane, CF₃N₃)

-

Alkyne (e.g., Phenylacetylene)

-

Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of the alkyne (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a round-bottom flask was added [Cu(CH₃CN)₄]PF₆ (0.05 mmol, 5 mol%).

-

The fluorinated azide (1.2 mmol) was then added to the stirred solution at room temperature.

-

The reaction mixture was stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, the solvent was removed under reduced pressure.

-

The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired N-perfluoroalkyl triazole.

Protocol 2: CuAAC with an Electron-Deficient Fluorinated Aryl Azide

This protocol describes a typical CuAAC reaction with an electron-deficient fluorinated aryl azide.

Materials:

-

3,5-Bis(trifluoromethyl)benzyl azide

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (tBuOH)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of tBuOH (10 mL) and water (10 mL).

-

To this solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.2 mmol, 20 mol%).

-

Then, add an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1-(3,5-bis(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Copper(I)-catalyzed Alkyne-Azide Cycloaddition.

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow

This diagram outlines the general workflow for performing a CuAAC reaction with a fluorinated azide.

Caption: General experimental workflow for CuAAC.

Conclusion

The use of fluorinated azides in copper-catalyzed alkyne-azide cycloaddition offers significant advantages, including enhanced reaction rates and high yields. This makes them particularly valuable for the synthesis of complex fluorinated molecules for applications in drug discovery, chemical biology, and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize these powerful reagents in their synthetic endeavors.

References

Application of Fluoroalkyl Azides in the Synthesis of N-Heterocycles: A Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of various nitrogen-containing heterocycles (N-heterocycles) utilizing fluoroalkyl azides. The introduction of fluoroalkyl groups into heterocyclic scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Fluoroalkyl azides have emerged as versatile and efficient building blocks for accessing a wide array of novel N-fluoroalkylated heterocycles.

This guide covers two primary synthetic strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of N-fluoroalkyl-1,2,3-triazoles, and the subsequent Rhodium(II)-Catalyzed Transannulation of these triazoles to afford other valuable N-heterocycles such as imidazoles and pyrroles. Additionally, the biological significance and potential signaling pathway modulation by these compounds will be discussed.

Synthesis of N-Fluoroalkyl-1,2,3-triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," is a highly reliable and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. The use of fluoroalkyl azides in this reaction provides straightforward access to N-fluoroalkylated triazoles, which are valuable final products or versatile intermediates for further transformations.

Application Notes:

The CuAAC reaction with fluoroalkyl azides is characterized by its broad substrate scope, high yields, and tolerance to a wide range of functional groups.[1] The reaction is typically carried out at room temperature in various solvents, including aqueous media, making it suitable for a wide range of applications, including bioconjugation.[1] The catalyst, typically a Cu(I) species, can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or by using air-stable Cu(I) complexes. The choice of ligand can influence the reaction rate and efficiency.

Quantitative Data Summary:

The following table summarizes the yields for the CuAAC reaction between various fluoroalkyl azides and terminal alkynes under typical reaction conditions.

| Fluoroalkyl Azide | Alkyne | Product | Yield (%) | Reference |

| Trifluoromethyl azide (CF₃N₃) | Phenylacetylene | 1-Trifluoromethyl-4-phenyl-1H-1,2,3-triazole | 95 | [2] |

| Difluoromethyl azide (HCF₂N₃) | 4-Methoxyphenylacetylene | 1-Difluoromethyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 92 | [3] |

| Pentafluoroethyl azide (C₂F₅N₃) | 1-Octyne | 1-Pentafluoroethyl-4-hexyl-1H-1,2,3-triazole | 88 | [2] |

| 2,2,2-Trifluoroethyl azide (CF₃CH₂N₃) | Propargyl alcohol | (1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-yl)methanol | 90 | [4] |

| 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane | Phenylacetylene | 1-(1-Bromo-1,2,2,2-tetrafluoroethyl)-4-phenyl-1H-1,2,3-triazole | 85 | [4] |

Experimental Workflow:

References

- 1. Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rhodium-catalyzed transannulation of N -(per)fluoroalkyl-1,2,3-triazoles under microwave conditions – a general route to N -(per)fluoroalkyl-substit ... - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01446A [pubs.rsc.org]

- 3. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

protocol for metal-free [3+2] azide-ketone cycloaddition reactions